2-[2-(Carboxymethyl)hexoxycarbonyl]benzoate
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Overview
Description
Mono[2-(carboxymethyl)hexyl] Phthalate is a phthalic acid monoester resulting from the formal condensation of one of the carboxy groups of phthalic acid with the hydroxy group of 3-(hydroxymethyl)heptanoic acid . This compound has been shown to have an inhibitory effect on insulin sensitivity in women and also inhibits the production of oxidative DNA and the activity of oxidative enzymes in urine samples .
Preparation Methods
Synthetic Routes and Reaction Conditions
Mono[2-(carboxymethyl)hexyl] Phthalate is synthesized through the esterification of phthalic acid with 3-(hydroxymethyl)heptanoic acid . The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of Mono[2-(carboxymethyl)hexyl] Phthalate involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation or crystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Mono[2-(carboxymethyl)hexyl] Phthalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives.
Scientific Research Applications
Mono[2-(carboxymethyl)hexyl] Phthalate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to study esterification and substitution reactions.
Biology: Investigated for its effects on insulin sensitivity and oxidative stress in biological systems.
Medicine: Explored for its potential therapeutic effects in metabolic disorders.
Industry: Utilized in the production of plasticizers and other industrial chemicals.
Mechanism of Action
The mechanism by which Mono[2-(carboxymethyl)hexyl] Phthalate exerts its effects involves the inhibition of oxidative enzymes and the production of oxidative DNA . This compound interacts with molecular targets involved in oxidative stress pathways, leading to a reduction in oxidative damage and improved insulin sensitivity.
Comparison with Similar Compounds
Similar Compounds
Mono(2-ethylhexyl) Phthalate (MEHP): A similar phthalate ester with different alkyl chain length.
Di(2-ethylhexyl) Phthalate (DEHP): A diester of phthalic acid with two 2-ethylhexyl groups.
Mono(2-carboxymethylhexyl) Phthalate (MCMHP): A secondary metabolite of DEHP.
Uniqueness
Mono[2-(carboxymethyl)hexyl] Phthalate is unique due to its specific inhibitory effects on insulin sensitivity and oxidative stress, which are not commonly observed in other phthalate esters .
Properties
Molecular Formula |
C16H19O6- |
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Molecular Weight |
307.32 g/mol |
IUPAC Name |
2-[2-(carboxymethyl)hexoxycarbonyl]benzoate |
InChI |
InChI=1S/C16H20O6/c1-2-3-6-11(9-14(17)18)10-22-16(21)13-8-5-4-7-12(13)15(19)20/h4-5,7-8,11H,2-3,6,9-10H2,1H3,(H,17,18)(H,19,20)/p-1 |
InChI Key |
CCNOZWPVQWCJFK-UHFFFAOYSA-M |
Canonical SMILES |
CCCCC(CC(=O)O)COC(=O)C1=CC=CC=C1C(=O)[O-] |
Origin of Product |
United States |
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